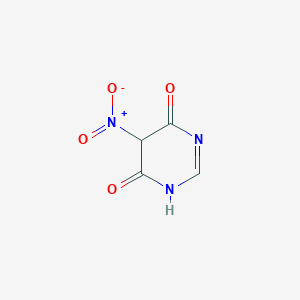

5-Nitropyrimidine-4,6(1H,5H)-dione

描述

Contextualization within Pyrimidine (B1678525) Chemistry and Heterocyclic Systems

Pyrimidines are a class of heterocyclic aromatic organic compounds containing two nitrogen atoms at positions 1 and 3 of a six-membered ring. ontosight.aimicrobenotes.com They are fundamental to life, forming the core structure of nucleobases such as cytosine, thymine (B56734), and uracil (B121893), which are essential building blocks of nucleic acids (DNA and RNA). microbenotes.comslideshare.net The broader family of heterocyclic compounds, which includes pyrimidines, is of immense interest to chemists due to their diverse biological activities. nih.gov

Significance as a Versatile Chemical Intermediate and Precursor

The true value of 5-nitropyrimidine-4,6(1H,5H)-dione in chemical research lies in its role as a versatile intermediate and precursor for the synthesis of more complex molecules. Its functional groups—the nitro group and the dione (B5365651) structure—provide multiple reactive sites for further chemical transformations.

For instance, the nitro group can be reduced to an amino group, which can then participate in a variety of coupling reactions to build larger molecular scaffolds. This versatility has been demonstrated in the synthesis of various biologically active compounds.

A notable example of its precursor role is in the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine. google.com This process starts from diethyl malonate and involves a four-step reaction sequence: nitration, cyclization with thiourea (B124793) to form a pyrimidine heterocyclic compound, methylation, and finally chlorination. google.com

The general synthetic utility of pyrimidine derivatives is well-established, with various methods available for their synthesis. These often involve the condensation of a three-carbon fragment with a compound containing an N-C-N fragment, such as urea (B33335) or thiourea. bu.edu.eg Modifications of these conventional strategies continue to be a focus of current research, aiming for more efficient and environmentally friendly synthetic routes. organic-chemistry.orgnih.gov

Current Research Trajectories and Academic Focus Areas

Current research involving this compound and its derivatives is largely concentrated in the field of medicinal chemistry. The pyrimidine scaffold is a common motif in many FDA-approved drugs with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. nih.gov

Researchers are actively exploring the synthesis of novel pyrimidine derivatives to discover new therapeutic agents. For example, analogues of 5-nitropyrimidine-2,4-dione have been synthesized and evaluated for their ability to inhibit nitric oxide production and the activity of inducible nitric oxide synthase (iNOS), which are implicated in inflammatory processes. nih.gov

Another area of focus is the use of nitropyridine derivatives, a closely related class of compounds, as precursors for bioactive molecules. The nitro group in these compounds is a key functional handle for synthetic transformations, enabling the creation of potent inhibitors for enzymes like Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.govmdpi.com The synthesis of these complex molecules often involves multiple steps, including nucleophilic substitutions, reductions, and coupling reactions, highlighting the importance of versatile building blocks like this compound.

Below is a table summarizing key properties of this compound and a related compound.

| Property | This compound | 5-Nitro-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |

| Molecular Formula | C4H3N3O4 | C4H3N3O4S |

| Molecular Weight | Not explicitly found | 189.15 g/mol nih.gov |

| IUPAC Name | 5-nitro-1H-pyrimidine-4,6-dione | 5-nitro-2-sulfanylidene-1,3-diazinane-4,6-dione nih.gov |

| CAS Number | 2164-83-2 ruifuchemical.comchemicalbook.com | 52713-19-6 nih.gov |

Structure

3D Structure

属性

分子式 |

C4H3N3O4 |

|---|---|

分子量 |

157.08 g/mol |

IUPAC 名称 |

5-nitro-1H-pyrimidine-4,6-dione |

InChI |

InChI=1S/C4H3N3O4/c8-3-2(7(10)11)4(9)6-1-5-3/h1-2H,(H,5,6,8,9) |

InChI 键 |

OGNJUDFNDMPDSL-UHFFFAOYSA-N |

规范 SMILES |

C1=NC(=O)C(C(=O)N1)[N+](=O)[O-] |

产品来源 |

United States |

Synthetic Methodologies and Preparative Routes for 5 Nitropyrimidine 4,6 1h,5h Dione and Its Direct Derivatives

Direct Synthesis Approaches

Direct synthesis methods provide the most straightforward pathways to 5-Nitropyrimidine-4,6(1H,5H)-dione, primarily through nitration of existing pyrimidine (B1678525) rings or by constructing the ring from acyclic, nitro-containing precursors.

Nitration of Pyrimidinedione Scaffolds

The nitration of pyrimidinedione scaffolds, such as 4,6-dihydroxypyrimidine (B14393), is a common and effective method for the synthesis of this compound. This reaction typically involves the use of a nitrating agent, often a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the C5 position of the pyrimidine ring. researchgate.netresearchgate.net The strong electron-withdrawing nature of the two carbonyl groups in the pyrimidine-4,6-dione system deactivates the ring towards electrophilic attack, but the C5 position remains the most susceptible to nitration.

The reaction conditions, including temperature and the concentration of the nitrating acids, are crucial for achieving high yields and preventing side reactions. researchgate.netrsc.org For instance, the nitration of 2-substituted 4,6-dihydroxypyrimidines in concentrated sulfuric acid has been shown to yield the corresponding 5,5-dinitro derivatives. researchgate.net The presence of an alkyl substituent at the C2 position can lead to nitration at both the C5 position and the α-carbon of the alkyl side chain. researchgate.net

| Starting Material | Nitrating Agent | Product | Reference |

| 4,6-Dihydroxypyrimidine | Nitric Acid/Sulfuric Acid | This compound | researchgate.net |

| 2-Methylpyrimidine-4,6-dione | Nitric Acid/Sulfuric Acid | 5,5-Dinitro-2-(dinitromethylene)pyrimidine-4,6-dione | researchgate.net |

| 2-Substituted pyrimidine-4,6-diones | Sulfuric Acid | 5,5-gem-Dinitropyrimidine-4,6-diones | nih.gov |

Cyclization Reactions Utilizing Nitro-Substituted Precursors

An alternative strategy for the synthesis of this compound involves the cyclization of acyclic precursors that already contain a nitro group. A notable example is the condensation reaction between a nitro-substituted active methylene (B1212753) compound, such as ethyl nitro-cyanoacetate, and urea (B33335) or its derivatives. iau.ir This approach builds the pyrimidine ring from the ground up, incorporating the nitro group from one of the starting materials.

The reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent. The base facilitates the condensation by deprotonating the active methylene group, which then acts as a nucleophile. The subsequent cyclization with urea forms the dihydropyrimidine (B8664642) ring. This method is part of a broader class of reactions known as multicomponent reactions, which are highly efficient in building complex molecular scaffolds in a single step. iau.irnih.gov

Derivatization Strategies from Related Halogenated Nitropyrimidines

Halogenated nitropyrimidines serve as key intermediates for the synthesis of a diverse range of 5-nitropyrimidine (B80762) derivatives. The halogen atoms, activated by the electron-withdrawing nitro group, are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

Conversion of this compound to Halogenated Analogues

This compound can be readily converted to its halogenated analogues, most commonly 4,6-dichloro-5-nitropyrimidine (B16160). This transformation is typically achieved by treating the dione (B5365651) with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃). chemicalbook.comgoogle.com The reaction often requires elevated temperatures and may be catalyzed by a tertiary amine like N,N-dimethylaniline. google.com The resulting 4,6-dichloro-5-nitropyrimidine is a highly versatile building block for further synthetic modifications. chemimpex.comresearchgate.net

| Starting Material | Reagent | Product | Reference |

| 5-Nitro-4,6-dihydroxypyrimidine | Phosphorus oxychloride, Diisopropylethylamine | 4,6-Dichloro-5-nitropyrimidine | chemicalbook.com |

| 4,6-Dihydroxy-2-mercapto-5-nitropyrimidine | Phosphorus oxychloride, N,N-Dimethylaniline | 4,6-Dichloro-2-methylthio-5-nitropyrimidine | google.com |

Nucleophilic Substitution Reactions Involving Halogenated Nitropyrimidine Intermediates

The chlorine atoms in 4,6-dichloro-5-nitropyrimidine are highly activated towards nucleophilic aromatic substitution (SNAr). This reactivity allows for the sequential or simultaneous replacement of the chlorine atoms with a wide variety of nucleophiles, including primary amines. chemrxiv.org The reaction with primary amines can lead to either mono- or di-substituted products, depending on the reaction conditions and the stoichiometry of the amine. chemrxiv.orgnih.gov

Interestingly, in some cases, the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines results in the unexpected formation of symmetrically disubstituted dialkyl/arylamino-5-nitropyrimidines, where both the chlorine and the alkoxy group are replaced. chemrxiv.org This highlights the complex reactivity patterns that can emerge in these systems. The high reactivity of these halogenated nitropyrimidines makes them valuable for the construction of libraries of substituted pyrimidines for various screening purposes. researchgate.net

Functional Group Transformations of the Nitro Moiety

The nitro group of this compound and its derivatives is a versatile functional handle that can be transformed into other functionalities, most notably an amino group. The reduction of the nitro group is a key step in the synthesis of many biologically active pyrimidine derivatives.

The reduction of aromatic and heteroaromatic nitro compounds to their corresponding amines can be achieved using a variety of reagents and conditions. sci-hub.st Common methods include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Other reducing agents like tin(II) chloride (SnCl₂), iron (Fe) in acidic media, or sodium dithionite (B78146) can also be employed, often offering greater chemoselectivity in the presence of other reducible functional groups. commonorganicchemistry.comwikipedia.org The choice of reducing agent is critical to avoid the reduction of other sensitive groups within the molecule. The resulting aminopyrimidines are valuable intermediates for the synthesis of fused heterocyclic systems, such as purines and pteridines. researchgate.net The reduction can proceed through intermediate species like nitroso and hydroxylamino derivatives. nih.gov

Reduction of the Nitro Group to Amino Functionality

The transformation of the nitro group at the C5 position of the pyrimidine ring into an amino group is a pivotal step in the synthesis of 5-aminouracil (B160950) and its derivatives from this compound, also known as 5-nitrouracil (B18501). This reduction is a well-established process with several effective methodologies, including catalytic hydrogenation and metal-mediated reductions. These methods offer various advantages in terms of yield, reaction conditions, and substrate compatibility.

A common and efficient approach involves the use of reducing agents such as sodium hydrosulfite. For instance, 5-aminouracil can be prepared by the reduction of 5-nitrouracil using technical sodium hydrosulfite in the presence of ammonia. acs.org This method has been noted for its convenience in producing 5-aminouracil. acs.org

Metal-mediated reductions are also widely employed, with reagents like iron powder and zinc dust demonstrating high efficacy. The reduction of aromatic nitro compounds to their corresponding amines using iron powder in an acidic medium, such as acetic acid, is a classic and reliable method. commonorganicchemistry.comresearchgate.net This procedure is often favored due to the high tolerance of other sensitive functional groups. uow.edu.au Similarly, zinc powder, often activated and used in conjunction with a proton source like ammonium (B1175870) chloride or acetic acid, provides another robust route for this transformation. researchgate.netyoutube.comcommonorganicchemistry.com These dissolving metal reductions are powerful but require careful control of reaction conditions, as factors like particle size and stirring rate can influence the reaction's progress and exothermicity. acsgcipr.org

Catalytic hydrogenation represents another significant pathway for the reduction of nitro groups. google.comyoutube.com This heterogeneous catalytic process typically involves hydrogen gas and a metal catalyst such as palladium, platinum, or nickel. youtube.com While specific documented examples for the catalytic hydrogenation of this compound were not detailed in the provided research, it is a standard and often very clean method for nitro group reduction in a wide range of organic substrates. google.comrsc.orgyoutube.com

The choice of reduction method often depends on the specific requirements of the synthesis, including the scale of the reaction, the presence of other functional groups in the molecule, and desired yield.

Below is a data table summarizing various reported methods for the reduction of this compound.

Interactive Data Table: Reduction of this compound

| Reagent(s) | Solvent(s) | Other Conditions | Yield | Reference |

| Sodium Hydrosulfite | Water, Ammonia | Stirring | 73% | acs.org |

| Iron Powder, Acetic Acid | Ethanol (B145695) | Reflux | 64% | commonorganicchemistry.com |

| Iron Powder, Acetic Acid | Ethanol | 100 °C, 2 h | Not specified | commonorganicchemistry.com |

| Zinc Dust, Ammonium Chloride | Dioxane, Water | Room Temperature, 3 h | 48% | commonorganicchemistry.com |

| Zinc Dust, Ammonium Chloride | Ethanol | 90 °C, 6 h | 59% | commonorganicchemistry.com |

Mechanistic Investigations and Reactivity Profiles of 5 Nitropyrimidine 4,6 1h,5h Dione and Its Analogues

Electronic and Steric Influence of the Nitro Group on Pyrimidine (B1678525) Reactivity

The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. This electronic perturbation dramatically reduces the electron density of the pyrimidine ring, thereby deactivating it towards electrophilic attack while simultaneously activating it for nucleophilic substitution.

In analogues of 5-nitropyrimidine-4,6(1H,5H)-dione, the nitro group at the 5-position strongly deactivates the pyrimidine ring towards electrophilic aromatic substitution. This deactivation is a consequence of the powerful electron-withdrawing nature of the nitro group, which diminishes the nucleophilicity of the ring system. mdpi-res.com For electrophilic attack to occur, harsh reaction conditions are often necessary.

The nitro group also directs incoming electrophiles to specific positions. In the context of a pyrimidine ring, which is already electron-deficient, the presence of a nitro group further dictates the regioselectivity of any potential substitution reactions.

Nitration Reaction Kinetics and Mechanistic Pathways

The nitration of pyrimidine-4,6-dione analogues is a critical process, often leading to the formation of highly energetic materials or key synthetic intermediates. Detailed studies on the nitration of the closely related 2-methylpyrimidine-4,6-dione (MPD) provide significant insights into the kinetics and mechanisms that are likely applicable to this compound.

Kinetic investigations into the nitration of 2-methylpyrimidine-4,6-dione (MPD) have been conducted to understand the reaction order and rate-determining steps. One study determined the reaction to be pseudo-second order, with a reaction order of 2.2. bibliotekanauki.pl Another investigation found the reaction order with respect to MPD to be 1.65. bibliotekanauki.pl Further analysis of the nitration of MPD suggests that the reaction is first order with respect to nitric acid. researchgate.net

These studies highlight the complexity of the reaction kinetics, which can be influenced by factors such as reactant concentrations and the specific reaction conditions employed.

The nitration of pyrimidine derivatives is a highly exothermic process. Calorimetric studies on the nitration of 2-methylpyrimidine-4,6-dione (MPD) have provided crucial data on the heat generated during the reaction. The heat of dissolution of MPD in sulfuric acid was measured to be 95 kJ/mol, with a total heat effect for the nitration process of 392 kJ/mol. bibliotekanauki.pl Another study reported the heat generated from the reaction of MPD to be 460 kJ/mol. bibliotekanauki.pl

The activation energy for the nitration of MPD has been determined to be between 42 kJ/mol and 61 kJ/mol. bibliotekanauki.pl This relatively low activation energy, constituting only about 9% of the total heat of reaction, indicates that the reaction is highly sensitive to temperature changes. bibliotekanauki.pl The rate of heat generation increases exponentially with temperature, necessitating efficient cooling and mixing systems for large-scale production to prevent thermal runaway. bibliotekanauki.pl

Thermochemical Data for the Nitration of 2-Methylpyrimidine-4,6-dione

| Parameter | Value |

| Heat of Dissolution in H₂SO₄ | 95 kJ/mol |

| Total Heat Effect | 392 kJ/mol |

| Heat of Reaction | 460 kJ/mol |

| Activation Energy (Ea) | 42 - 61 kJ/mol |

Computational models have been developed to simulate the nitration of 2-methylpyrimidine-4,6-dione (MPD). These models, verified against experimental data, allow for the numerical investigation of the influence of various parameters, such as the rate of nitric acid addition, on the reaction temperature and the composition of the reaction mixture. bibliotekanauki.plresearchgate.net

Modeling studies have been instrumental in understanding the reaction progress and have confirmed that the product of the initial nitration of MPD is 2-methyl-5-nitropyrimidine-4,6-dione (MNMPD). bibliotekanauki.pl These computational approaches are valuable for optimizing reaction conditions and ensuring the safety of the nitration process on an industrial scale.

Nucleophilic Substitution Reaction Mechanisms

The presence of a nitro group significantly activates the pyrimidine ring for nucleophilic substitution reactions. The strong electron-withdrawing nature of the nitro group makes the carbon atoms of the ring more electrophilic and susceptible to attack by nucleophiles.

In nitropyridine systems, which serve as good analogues, the nitro group facilitates nucleophilic substitution. nih.gov The nitro group can be displaced by various nucleophiles, and its presence can also activate other leaving groups on the ring. nih.gov The reaction often proceeds through a bimolecular nucleophilic substitution (SNAr) mechanism, involving the formation of a Meisenheimer complex as a reaction intermediate. The stability of this intermediate is enhanced by the electron-withdrawing nitro group.

In some cases, the nitro group itself can be the leaving group in nucleophilic substitution reactions. Studies on 3-R-5-nitropyridines have shown that the nitro group can be substituted by anionic sulfur, nitrogen, and oxygen nucleophiles. nih.gov

Identification and Analysis of Meisenheimer Complexes

Following the formation of a pre-reactive complex, the nucleophilic attack on the electron-deficient pyrimidine ring leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex (or σ-adduct). nih.govmasterorganicchemistry.comlibretexts.org The stability of this intermediate is a key factor in determining the feasibility and rate of an SNAr reaction. libretexts.org For nitropyrimidines, the powerful electron-withdrawing nitro group is highly effective at delocalizing the negative charge, thus stabilizing the Meisenheimer complex. libretexts.orgorganicchemistrytutor.com This stabilization is most effective when the nitro group is positioned ortho or para to the site of nucleophilic attack. libretexts.org The identification and analysis of these complexes, often through computational modeling and spectroscopic methods, are fundamental to elucidating the step-by-step mechanism of substitution reactions on the 5-nitropyrimidine (B80762) scaffold. nih.gov

Intrinsic Reaction Coordinate (IRC) Studies for Transition State Elucidation

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy path connecting reactants to products via a transition state on the potential energy surface. For reactions involving 5-nitropyrimidine analogues, IRC studies are instrumental in confirming that an optimized transition state structure correctly links the reactants (or intermediates like the Meisenheimer complex) and the products. These studies provide a detailed picture of the geometric and electronic structure changes that occur along the reaction coordinate, offering insights into the bond-forming and bond-breaking processes. By tracing the IRC, researchers can verify the nature of the transition state and build a complete energy profile for the reaction, which is essential for understanding reaction kinetics and mechanism.

Examination of Unusual Aromatic Substitution Pathways (e.g., Nitro Group Displacement by Chloride)

While halides are typical leaving groups in SNAr reactions, the displacement of a nitro group is an unusual but known pathway under specific conditions. masterorganicchemistry.comlibretexts.org The nucleofugacity (leaving group ability) of the nitro group is generally lower than that of halides, but it can be significantly enhanced. nih.gov For a nitro group to be displaced by a nucleophile like chloride, the pyrimidine ring must be highly activated by additional electron-withdrawing groups. nih.gov

The mechanism for such a displacement would likely follow the addition-elimination pathway, proceeding through a Meisenheimer intermediate. nih.gov The viability of this reaction is surprising because it requires the displacement of a group that is itself activating the ring for nucleophilic attack. nih.gov Research on other aromatic systems, such as nitroimidazoles, suggests that protonation or coordination of the nitro group's oxygen atoms can render it a more labile leaving group, making the attached carbon more susceptible to nucleophilic attack. nih.gov Therefore, the displacement of the nitro group by a chloride ion on a this compound framework would likely necessitate harsh reaction conditions or specific catalytic activation to overcome the high energy barrier.

Ring-Closure and Cyclization Reaction Mechanisms

The synthesis of the pyrimidine-dione core often involves ring-closure or cyclization reactions. A common and foundational method for creating the substituted pyrimidine ring is through the condensation of a β-dicarbonyl compound or its equivalent with urea (B33335) or a related derivative. For this compound, a plausible synthetic route involves the cyclization of a nitro-substituted precursor.

For instance, the condensation of ethyl nitro-cyanoacetate with urea in an alkaline medium (such as sodium in methanol (B129727) or ethanol) can be employed. The reaction proceeds via a multi-step mechanism involving initial nucleophilic attack and subsequent intramolecular cyclization and dehydration to form the heterocyclic ring.

| Step | Description |

| 1. Anion Formation | The base abstracts an acidic proton from the α-carbon of the nitro-cyanoacetate. |

| 2. Nucleophilic Addition | The resulting carbanion attacks one of the carbonyl carbons of urea. |

| 3. Intramolecular Cyclization | The nitrogen of the urea derivative attacks the ester carbonyl, leading to ring closure. |

| 4. Elimination | Elimination of ethanol (B145695) and water yields the final pyrimidine-dione ring. |

Furthermore, existing pyrimidine rings can undergo transformations where the ring opens and re-closes, sometimes incorporating atoms from the nucleophile, in what are known as degenerate ring transformations. wur.nl

Acid-Base Equilibria and Tautomerism

Prototropic Tautomerism and Amphoteric Properties

This compound exhibits both acidic and basic properties, making it an amphoteric compound. The protons on the ring nitrogen atoms (N1 and N3) are acidic due to the electron-withdrawing effects of the adjacent carbonyl groups and the nitro group. The compound can be deprotonated by a base to form an anion. Conversely, the carbonyl oxygens and the ring nitrogens have lone pairs of electrons and can be protonated by an acid.

This structure allows for complex prototropic tautomeric equilibria, where protons can migrate between nitrogen and oxygen atoms. The primary tautomeric forms include the dione (B5365651), enol, and zwitterionic forms.

| Tautomeric Form | Key Structural Feature |

| Diketone | The most common representation, with C=O groups at positions 4 and 6. |

| Enol | A proton migrates from a nitrogen to a carbonyl oxygen, creating a C=C double bond and a hydroxyl group (e.g., 6-hydroxy-5-nitro-1H-pyrimidin-4(3H)-one). |

| Zwitterion | Internal proton transfer leads to a species with both a positive and a negative formal charge. |

Quantum chemical calculations on structurally related compounds like 5-fluorouracil (B62378) have shown that in the gas phase, the energy barrier for proton transfer is high, but the presence of water molecules can significantly lower this barrier by facilitating proton relay, making tautomerization more favorable in aqueous solution. researchgate.net

Protonation Stages and Basicity Constant Determination

This compound, also known as 5-nitrouracil (B18501), is an acidic compound due to the presence of two ionizable protons on the ring nitrogen atoms (N1 and N3). The acidity of these protons is significantly influenced by the electron-withdrawing nature of the carbonyl groups at positions 4 and 6, and the nitro group at position 5.

The deprotonation of 5-nitrouracil primarily occurs at the N1 position, which is the more acidic site. Computational studies and experimental observations on related nucleosides confirm that the N1 proton is the first to be removed upon basification. The basicity of the molecule is characterized by its acid dissociation constant (pKa). While experimental values can vary slightly depending on the conditions, a predicted pKa for 5-nitrouracil is approximately 5.19. nih.gov This value indicates that it is a considerably stronger acid than its parent compound, uracil (B121893).

First-principles quantum mechanics calculations have been employed to determine the pKa values for a series of 5-substituted uracils. These calculations correlate well with available experimental data and confirm that for derivatives like 5-formyluracil (B14596) and 5-nitrouracil, deprotonation preferentially happens at the N1H position. researchgate.net

The table below presents theoretical and experimental pKa values for 5-nitrouracil and related compounds, illustrating the electronic influence of the C5 substituent on the acidity of the N1 proton.

Table 1: Acidity Constants (pKa) of 5-Substituted Uracils

| Compound | Substituent (at C5) | Predicted pKa | Experimental pKa |

|---|---|---|---|

| This compound | -NO₂ | 5.19 nih.gov | ~5.5 |

| Uracil | -H | 9.4 | 9.45 |

| Thymine (B56734) | -CH₃ | 9.9 | 9.94 |

| 5-Fluorouracil | -F | 7.7 | 7.8 |

Data sourced from theoretical evaluations and experimental literature.

Impact of Substituents on Acid-Base Characteristics (e.g., alkyl vs. nitro groups)

The acid-base characteristics of the pyrimidine-4,6(1H,5H)-dione ring are highly sensitive to the nature of the substituent at the 5-position. The electronic properties of the substituent—whether it is electron-donating or electron-withdrawing—directly influence the stability of the conjugate base formed upon deprotonation.

Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group due to both inductive and resonance effects. It pulls electron density away from the pyrimidine ring, which helps to stabilize the negative charge that develops on the nitrogen atom after a proton is removed. This stabilization of the resulting anion makes the corresponding proton more acidic, thus lowering the pKa value of the compound. As seen in the table above, the pKa of 5-nitrouracil is significantly lower than that of uracil, making it a stronger acid.

Alkyl Groups (-CH₃): In contrast, alkyl groups, such as the methyl group in thymine (5-methyluracil), are weakly electron-donating. They push electron density into the pyrimidine ring, which destabilizes the conjugate base. This destabilization makes the removal of a proton more difficult, resulting in a weaker acid and a higher pKa value. Consequently, thymine is a weaker acid than uracil.

The stark difference in the pKa values between 5-nitrouracil (pKa ≈ 5.5) and thymine (pKa ≈ 9.9) clearly demonstrates the profound impact of the C5 substituent on the acidity of the uracil ring system. The strong electron-withdrawing nitro group enhances acidity by nearly four orders of magnitude compared to the electron-donating methyl group.

Hydrolysis Reactions of Nitrated Pyrimidine Derivatives

Nitrated pyrimidine derivatives can undergo hydrolysis, particularly under acidic or basic conditions. The reaction typically involves nucleophilic attack by water or hydroxide (B78521) ions on the pyrimidine ring. The presence of the electron-withdrawing nitro group makes the ring more susceptible to such attacks compared to unsubstituted pyrimidines.

While a specific hydrolysis mechanism for this compound is not extensively detailed in the literature, analogies can be drawn from the hydrolysis of related compounds like uridine (B1682114) and cyclic nitramines. For uridine under acidic conditions, hydrolysis can proceed through the hydration of the C5-C6 double bond to form a 6-hydroxy-5,6-dihydrouridine (B159830) intermediate. This intermediate can then undergo further reactions, including cleavage of the glycosidic bond.

In the case of this compound, the strong electron-withdrawing character of the nitro group would further activate the C6 position towards nucleophilic attack. Under alkaline conditions, hydrolysis of cyclic nitramines has been shown to initiate with denitration, leading to ring cleavage and subsequent decomposition into smaller molecules. A similar pathway involving initial attack at a position activated by the nitro group, followed by ring opening, is a plausible route for the hydrolysis of this compound.

Intramolecular Oxidation-Reduction Reactions

Intramolecular redox reactions involve the oxidation of one part of a molecule and the reduction of another part within the same molecule. In molecules containing both a nitro group and a potentially oxidizable group, such reactions can be induced thermally or photochemically.

For this compound and its analogues, the nitro group can act as an internal oxidizing agent. For example, the oxidation of a 5-nitroso-2,4,6-triaminopyrimidine (B18466) to the corresponding 5-nitro derivative using hydrogen peroxide proceeds via an internal redox mechanism. researchgate.net This highlights the capability of the pyrimidine ring system to facilitate such transformations.

In other nitro-aromatic systems, intramolecular redox reactions can lead to cyclization. A common example involves the reduction of a nitro group to a nitroso, hydroxylamino, or amino group, which can then react with a nearby functional group. For instance, a nitro group can be reduced while an adjacent group (like a methyl or alcohol) is oxidized, leading to the formation of a new ring. While a specific intramolecular redox reaction for this compound leading to a new cyclic product is not prominently documented, the necessary functionalities are present for such a reaction to be theoretically possible under appropriate conditions. These reactions often proceed through complex mechanisms involving several intermediates.

Advanced Spectroscopic and Structural Characterization Methods

Application of Advanced Spectroscopic Techniques for Structural Elucidation (e.g., NMR, IR, UV-Vis, Mass Spectrometry)

Spectroscopic methods are fundamental to confirming the identity and elucidating the detailed structure of 5-Nitropyrimidine-4,6(1H,5H)-dione. Each technique offers unique insights into the molecule's atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. While specific data for the parent this compound is not extensively published, analysis of closely related substituted 5-nitropyrimidine (B80762) derivatives provides valuable reference points for expected chemical shifts. ugr.es For instance, in various N-substituted 5-nitropyrimidine-4,6-diamines, the proton at the C2 position of the pyrimidine (B1678525) ring (NCHN) typically resonates as a singlet around δ 8.05–8.22 ppm. ugr.es The chemical shifts of the carbon atoms in the pyrimidine ring are also characteristic, with carbonyl carbons in similar uracil (B121893) derivatives appearing around δ 160–165 ppm. ugr.es The presence of the electron-withdrawing nitro group generally leads to a deshielding effect on adjacent nuclei.

Interactive Table: Representative NMR Data for Related 5-Nitropyrimidine Derivatives Use the filter to explore typical chemical shifts for different nuclei.

| Compound Type | Nucleus | Position | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|---|

| N-substituted 5-nitropyrimidine-4,6-diamines | ¹H | C2-H | 8.05 - 8.22 | ugr.es |

| N-substituted 5-nitropyrimidine-4,6-diamines | ¹³C | C4/C6 | ~157 - 160 | ugr.es |

| N-substituted 5-nitropyrimidine-4,6-diamines | ¹³C | C5 | ~113 | ugr.es |

| Uracil Derivatives | ¹³C | C=O | 160 - 165 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Studies on the tautomer, 4,6-dihydroxy-5-nitropyrimidine, provide detailed assignments for the vibrational modes. core.ac.uk The presence of the nitro group (NO₂) is confirmed by characteristic stretching vibrations. The spectra also reveal bands corresponding to C=O, N-H, and C-OH groups, which is critical for analyzing the keto-enol tautomerism that the compound exhibits. core.ac.uk

Interactive Table: Key IR Vibrational Frequencies for 4,6-dihydroxy-5-nitropyrimidine Data from a study on the tautomeric form of this compound. core.ac.uk

| Vibrational Mode | Frequency (cm⁻¹) | Functional Group |

|---|---|---|

| C=O stretching | 1642 | Carbonyl |

| C-NO₂ stretching | 1270 | Nitro Group |

| C-OH stretching | 1282 | Hydroxyl Group |

| N-H out-of-plane bending | 896 | Amine/Amide |

| C-OH in-plane bending | 622 | Hydroxyl Group |

| C=O in-plane bending | 538 | Carbonyl |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The protonation of 4,6-dihydroxypyrimidine (B14393) derivatives has been studied using UV spectroscopy. nih.govacs.org The presence of the nitro group at position 5 significantly influences the electronic structure and basicity of the compound. nih.govacs.org In neutral aqueous solutions, related barbituric acids (which share the pyrimidinedione core) show intense absorption bands below 220 nm, while their anionic forms exhibit strong absorption at higher wavelengths, such as 258 nm. nih.govacs.org The specific absorption maxima are highly dependent on the pH of the medium due to protonation and deprotonation events. nih.govacs.orgresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides highly accurate mass data that can confirm the molecular formula. ugr.es For example, HRMS analysis of related nitropyrimidine derivatives has been used to verify their calculated molecular weights with high precision, confirming their successful synthesis. ugr.es Liquid chromatography–mass spectrometry (LC–MS) is also employed to monitor reactions and control for possible chemical transformations during analysis. nih.govacs.org

X-ray Diffraction Studies for Solid-State Structure and Polymorphism

For example, the crystal structure of 4,5-bis(4-nitrophenyl)-8a-phenyl-decahydro- ugr.esnih.govdiazino[4,5-d]pyrimidine-2,7-dione, a more complex derivative, was fully elucidated using single-crystal X-ray diffraction. mdpi.com Such studies provide precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry. Furthermore, they reveal how molecules pack in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding and π–π stacking, which stabilize the crystal structure. mdpi.comresearchgate.net

Research on other pyrimidinedione derivatives has also highlighted the potential for polymorphism, where a compound can exist in different crystalline forms. researchgate.net X-ray diffraction is essential for identifying and characterizing these different polymorphs, which can have distinct physical properties. The study of dimerization in N-methyl derivatives of 4,6-dihydroxypyrimidine, confirmed by crystallographic methods, further underscores the importance of this technique in understanding the solid-state behavior of this class of compounds. nih.govacs.org

Conformational Analysis and Molecular Geometry Investigations

The molecular geometry and conformational possibilities of this compound are central to its chemical character. A key feature is the existence of prototropic tautomerism. The compound can exist in equilibrium between the dione (B5365651) form (this compound) and the enol (or di-enol) form (4,6-dihydroxy-5-nitropyrimidine). core.ac.ukresearchgate.net Spectroscopic evidence, particularly from IR, suggests that in some states, a mixed keto-enol form may be present. core.ac.uk

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications

Density Functional Theory has become a powerful tool for investigating the electronic structure and properties of molecules. For 5-Nitropyrimidine-4,6(1H,5H)-dione, DFT calculations, often employing hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are used to model its various chemical and physical attributes.

The initial step in computational analysis involves geometry optimization, a process that determines the most stable three-dimensional conformation of the molecule, corresponding to the minimum energy on the potential energy surface. This optimization yields crucial data on the molecule's structural parameters. For a related compound, 4,5-bis(4-nitrophenyl)-8a-phenyl-decahydro- researchgate.netnih.govdiazino[4,5-d]pyrimidine-2,7-dione, DFT calculations have been used to determine its optimized geometry. mdpi.com This process provides precise bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic makeup.

Table 1: Illustrative Optimized Geometrical Parameters for a Pyrimidine (B1678525) Derivative Core Structure

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| N1-C2 | 1.38 | C2-N1-C6 | 125.0 |

| C2-N3 | 1.37 | N1-C2-N3 | 115.5 |

| N3-C4 | 1.39 | C2-N3-C4 | 126.2 |

| C4-C5 | 1.52 | N3-C4-C5 | 116.8 |

| C5-C6 | 1.53 | C4-C5-C6 | 110.1 |

| C6-N1 | 1.46 | C5-C6-N1 | 115.9 |

| C5-N(O2) | 1.48 | O-N-O | 124.5 |

Note: Data is illustrative and based on typical values for pyrimidine ring systems studied with DFT.

Following geometry optimization, frequency calculations are performed to predict the vibrational spectra (Infrared and Raman). These calculations help in assigning specific vibrational modes to the observed spectral bands.

Furthermore, Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra in different solvents. This method calculates the excitation energies and oscillator strengths for electronic transitions. The analysis of the main absorption bands, particularly the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the electronic properties of the molecule. For instance, in a study of 5-chloro-2-nitroanisole, the absorption maximum was attributed to a HOMO→LUMO transition. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a vital tool for predicting chemical reactivity. researchgate.net The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net

For this compound, the MEP map would be characterized by:

Negative Regions (Red/Yellow): These areas of high electron density are susceptible to electrophilic attack. They are expected to be localized over the oxygen atoms of the two carbonyl (C=O) groups and the nitro (NO₂) group.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. Such regions would be found around the hydrogen atoms attached to the nitrogen atoms (N-H) of the pyrimidine ring.

This visual information is crucial for understanding intermolecular interactions and predicting how the molecule will interact with other reagents.

Frontier Molecular Orbital (FMO) theory focuses on the HOMO and LUMO of a molecule. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net In a study on a diazino-pyrimidine derivative, the HOMO-LUMO gap was found to be 4.03 eV, classifying it as a reactive compound. mdpi.com

Table 2: Example Frontier Molecular Orbital Data for a Nitropyrimidine Derivative

| Parameter | Energy (eV) |

| E(HOMO) | -7.41 |

| E(LUMO) | -3.38 |

| Energy Gap (ΔE) | 4.03 |

Note: Data is based on a related compound, 4,5-bis(4-nitrophenyl)-8a-phenyl-decahydro- researchgate.netnih.govdiazino[4,5-d]pyrimidine-2,7-dione, as an illustrative example. mdpi.com

Global chemical reactivity descriptors are quantitative measures derived from conceptual DFT that help to understand and predict the reactivity and stability of molecules. researchgate.net These parameters are typically calculated from the energies of the HOMO and LUMO using Koopman's theorem. researchgate.net

The key descriptors include:

Ionization Potential (I): I ≈ -E(HOMO)

Electron Affinity (A): A ≈ -E(LUMO)

Electronegativity (χ): χ = (I + A) / 2

Chemical Potential (μ): μ = -(I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η)

Table 3: Illustrative Global Chemical Reactivity Descriptors (in eV)

| Descriptor | Value (eV) |

| Ionization Potential (I) | 7.41 |

| Electron Affinity (A) | 3.38 |

| Electronegativity (χ) | 5.395 |

| Chemical Potential (μ) | -5.395 |

| Chemical Hardness (η) | 2.015 |

| Chemical Softness (S) | 0.248 |

| Electrophilicity Index (ω) | 7.21 |

Note: Values are calculated for illustrative purposes based on the FMO data in Table 2.

Computational methods are also used to investigate the nonlinear optical (NLO) properties of molecules. Organic molecules with significant NLO effects are of great interest for applications in photonics and optoelectronics. researchgate.net The first-order hyperpolarizability (β₀) is a key parameter that quantifies the second-order NLO response of a molecule. DFT calculations can predict the dipole moment (μ), polarizability (α), and hyperpolarizability (β) of this compound. A high calculated value for β₀ would suggest that the compound is a promising candidate for NLO applications. mdpi.com

Table 4: Example Calculated NLO Properties

| Parameter | Value |

| Dipole Moment (μ) | 4.5 Debye |

| Mean Polarizability (α₀) | 25 x 10⁻²⁴ esu |

| First-Order Hyperpolarizability (β₀) | 150 x 10⁻³⁰ esu |

Note: Data is hypothetical and serves to illustrate the type of results obtained from NLO calculations.

Applications in Advanced Organic Synthesis and Material Science

Role as Key Intermediates for Complex Heterocyclic Systems

The activated nature of the 5-nitropyrimidine (B80762) scaffold makes it an ideal precursor for the synthesis of fused heterocyclic systems, which are prevalent in pharmacologically active compounds.

Fused pyrimidine (B1678525) derivatives such as pyrimido[5,4-e]-1,2,4-triazine-5,7(1H,6H)-diones, which include the natural products fervenulin (B1672609) and toxoflavin, are known for their antibiotic and pharmacological activities. nih.govresearchgate.net The synthesis of analogues of this class often relies on activated nitropyrimidine precursors. A common strategy involves the use of a 5-nitropyrimidine derivative that has a suitable leaving group, such as a chlorine atom, at an adjacent position (e.g., C4 or C6).

A novel route to this triazine system begins with the condensation of monosubstituted hydrazines with aldehydes to form hydrazones. nih.gov These pre-formed hydrazones are then reacted with an activated pyrimidine, such as 6-chloro-3-methyl-5-nitrouracil (an isomer of the title compound). nih.gov The reaction sequence involves nucleophilic substitution of the chlorine atom by the hydrazine, followed by a reductive cyclization step. In this final step, the nitro group is reduced, and the resulting amino group condenses with a carbonyl group from the hydrazone portion to form the fused triazine ring. nih.gov This general methodology, which hinges on the reactivity imparted by the 5-nitro group, allows for the synthesis of a diverse library of substituted pyrimidotriazinediones. nih.govnih.gov

Purines are fundamental heterocyclic structures in medicinal chemistry and biology. One of the most effective strategies for synthesizing diverse purine (B94841) libraries involves the construction of the imidazole (B134444) ring onto a pre-existing, appropriately substituted pyrimidine core. ugr.es Polysubstituted pyrimidines activated by strong electron-withdrawing groups, such as a nitro group at the C5 position, are preferred starting materials for this approach. ugr.es

The 5-nitro group strongly activates the adjacent C4 and C6 positions of the pyrimidine ring towards nucleophilic aromatic substitution (SNAr). This allows for the sequential introduction of amino groups, which are essential for forming the final purine. For instance, studies have shown that 6-alkoxy-4-chloro-5-nitropyrimidines react with primary amines to yield symmetric N4,N6-dialkyl/arylamino-5-nitropyrimidines. ugr.es These 4,6-diamino-5-nitropyrimidine (B171749) intermediates are direct precursors to purines. The final step in purine synthesis involves the reduction of the C5-nitro group to an amino group, followed by cyclization with a one-carbon source (like formic acid or a derivative) to form the fused imidazole ring. This approach provides a robust pathway to structurally diverse purine analogues for drug discovery. ugr.es

Development of Novel Synthetic Routes Utilizing 5-Nitropyrimidine-4,6(1H,5H)-dione Scaffolds

The inherent reactivity of the this compound scaffold is exploited in synthetic routes that transform it into other valuable, highly functionalized intermediates. A notable example is the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine. google.com

This multi-step synthesis begins with the cyclization of diethyl malonate and thiourea (B124793) to create the core heterocyclic ring, which, after nitration, yields a 4,6-dihydroxy-2-mercapto-5-nitropyrimidine intermediate. google.com This "dihydroxy" compound is a tautomeric form of the corresponding dione (B5365651). In a crucial transformation step, this intermediate is treated with a chlorinating agent like phosphorus oxychloride. This reaction converts the two hydroxyl groups into highly reactive chloro groups, yielding the 4,6-dichloro derivative. google.com This product is a versatile building block for creating purine libraries, as the chloro groups can be readily displaced by various nucleophiles. ugr.es This process demonstrates how the foundational dione scaffold can be strategically modified to generate advanced intermediates for complex molecule synthesis. google.com

Structure-Reactivity Relationships in Chemical Transformations (e.g., substituent effects on reaction outcomes)

The chemical behavior of the this compound scaffold is dominated by the powerful electron-withdrawing nature of the C5-nitro group. This group profoundly influences the electron distribution within the pyrimidine ring, governing its reactivity in chemical transformations. The nitro group deactivates the ring toward electrophilic attack but strongly activates the C4 and C6 positions for nucleophilic aromatic substitution (SNAr).

A detailed investigation into the reaction of 6-alkoxy-4-chloro-5-nitropyrimidines with primary amines revealed unexpected reactivity determined by substituent effects. ugr.es Instead of the anticipated monosubstitution product where only the chlorine atom is displaced, the reaction proceeds to yield a symmetric N4,N6-diamino-5-nitropyrimidine, with the alkoxy group also being substituted. ugr.es

Computational studies explained that this outcome is due to the formation of pre-reactive molecular complexes and the relative stability of the Meisenheimer intermediates, which facilitate the second substitution. ugr.es The nature of the incoming amine and the existing substituents on the ring dictates the reaction pathway and final product distribution. This highlights a sophisticated interplay of electronic and steric factors, where the 5-nitro group is the primary activating feature, but the specific outcome is fine-tuned by the other substituents.

The table below summarizes the synthesis of various symmetrically disubstituted 5-nitropyrimidines, illustrating the effect of different amine nucleophiles on the reaction.

| Product Compound Number | R Group (from Amine R-NH₂) | Product Name | Yield (%) | Reference |

|---|---|---|---|---|

| 5a | Benzyl | N4,N6-Dibenzyl-5-nitropyrimidine-4,6-diamine | 82 | ugr.es |

| 5b | Phenethyl | 5-Nitro-N4,N6-diphenethylpyrimidine-4,6-diamine | 13 | ugr.es |

| 5i | 3-Chlorobenzyl | N4,N6-Bis(3-chlorobenzyl)-5-nitropyrimidine-4,6-diamine | 93 | ugr.es |

| 5k | Ethyl | N4,N6-Diethyl-5-nitropyrimidine-4,6-diamine | 89 | ugr.es |

| 5l | Isobutyl | N4,N6-Diisobutyl-5-nitropyrimidine-4,6-diamine | 83 | ugr.es |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。